Niobium(V) ethoxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethanol;niobium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C2H6O.Nb/c5*1-2-3;/h5*3H,2H2,1H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCDAXYMWHXGON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.CCO.CCO.CCO.CCO.[Nb] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30NbO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3236-82-6 | |

| Record name | Ethanol, niobium(5+) salt (5:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Niobium(5+) ethanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Niobium(V) Ethoxide

For Researchers, Scientists, and Drug Development Professionals

Niobium(V) ethoxide, a metalorganic compound, is a critical precursor in the synthesis of advanced niobium-based materials. Its high reactivity and solubility in organic solvents make it an ideal candidate for processes requiring controlled hydrolysis and condensation reactions. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use in materials synthesis, and visualizations of key chemical processes.

Core Chemical and Physical Properties

This compound, with the chemical formula Nb(OC₂H₅)₅, exists as a dimeric structure, [Nb(μ-OEt)(OEt)₄]₂, in solution. It is a colorless to yellow liquid that is highly sensitive to moisture and readily hydrolyzes.[1][2] Its key quantitative properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₀H₂₅NbO₅[2] |

| Molecular Weight | 318.21 g/mol [2] |

| Appearance | Colorless to yellow liquid[3] |

| Density | 1.258 - 1.268 g/cm³ at 25 °C[3] |

| Melting Point | 5-6 °C[3] |

| Boiling Point | 142 °C at 0.1 mmHg[3] |

| Solubility | Soluble in some organic solvents; reacts with water |

| Refractive Index | n20/D 1.516[1] |

Key Chemical Reactions: Hydrolysis, Condensation, and Thermal Decomposition

The most significant chemical property of this compound is its propensity for hydrolysis and condensation, which is the foundation of the sol-gel process for producing niobium pentoxide (Nb₂O₅). These reactions, while complex, can be represented by a simplified equation:

Nb₂(OC₂H₅)₁₀ + 5 H₂O → Nb₂O₅ + 10 C₂H₅OH

Thermal decomposition of this compound begins at temperatures above 325–350 °C, yielding niobium pentoxide and diethyl ether as the main products. This property is leveraged in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques for creating thin films.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Experimental Protocol 1: Sol-Gel Synthesis of Niobium Pentoxide (Nb₂O₅) Powder

This protocol details the synthesis of Nb₂O₅ powder using this compound as a precursor.

Materials:

-

This compound (Nb(OC₂H₅)₅)

-

Absolute ethanol (B145695)

-

Ammonia (B1221849) solution (30%) or distilled water

Procedure:

-

In a flask, dissolve 5g of this compound in 90ml of absolute ethanol and stir the solution vigorously.

-

For hydrolysis, add either 5ml of ammonia solution or 1ml of distilled water to the solution to induce precipitation.

-

Transfer the resulting precipitate to a petri dish and place it on a stove at 60°C to evaporate the solvent.

-

Dry the solid residue in an oven at 160°C for 4 hours.

-

Calcine the obtained powder at temperatures between 500°C and 750°C for 2 hours to yield crystalline Nb₂O₅.

Experimental Protocol 2: Solvothermal Synthesis of Lithium Niobate (LiNbO₃) Nanoparticles

This protocol describes the synthesis of lithium niobate nanoparticles, a material with significant applications in optics and electronics.

Materials:

-

This compound (Nb(OC₂H₅)₅)

-

Benzyl (B1604629) alcohol

-

Lithium precursor (e.g., lithium hydroxide (B78521) monohydrate, lithium chloride)

Procedure:

-

Dissolve 40 mM of this compound in 10.0 mL of benzyl alcohol and stir for 30 minutes to form a pale-yellow solution.[4]

-

Add 0.1 mL of triethylamine to the solution and continue stirring for another 30 minutes.[4]

-

Introduce a lithium precursor to the mixture to achieve a 1:1 molar ratio of Nb⁵⁺ to Li⁺ and stir for 10 hours at room temperature.[4]

-

Transfer the final mixture to a Teflon-lined autoclave and heat at 220°C for 96 hours.[4]

-

After cooling to room temperature, isolate the white precipitate of lithium niobate nanoparticles by centrifugation.[4]

Experimental Protocol 3: Synthesis of Porous Nb₂O₅ Catalyst for Esterification

This protocol outlines the preparation of a porous Nb₂O₅ catalyst from this compound for the esterification of acetic acid with butanol.

Materials:

-

This compound (Nb(OC₂H₅)₅)

-

Absolute ethanol

-

Ammonia solution

Procedure:

-

Synthesize Nb₂O₅ powder following the sol-gel method described in Experimental Protocol 1.

-

Calcine the powder at 300°C to obtain a porous structure with a high number of acidic sites, which is optimal for catalytic activity.

-

Characterize the synthesized catalyst using X-ray diffraction (XRD) to confirm the hexagonal structure, Raman spectroscopy to identify the Nb-O-Nb stretching band, and BET surface area analysis to determine the porous nature of the material.

-

For the esterification reaction, use a 1:2 molar ratio of acetic acid to butanol with 0.1 g of the synthesized Nb₂O₅ catalyst at a reaction temperature of 120°C.

Visualizing Chemical Processes and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: Sol-Gel Process Workflow for Nb₂O₅ Synthesis.

Caption: Simplified Hydrolysis and Condensation of this compound.

Caption: Atomic Layer Deposition (ALD) Workflow.

Applications in Research and Development

This compound is a versatile precursor with numerous applications in materials science and catalysis.

-

Thin Film Deposition: It is a key component in the sol-gel deposition of niobium oxide thin films, which have applications in electrochromic devices, sensors, and corrosion-resistant coatings.[3]

-

Catalysis: Niobium pentoxide derived from the ethoxide is an effective catalyst in various organic reactions, including polymerization, oxidation, and hydrogenation.[3] Its acidic properties make it particularly useful in esterification reactions.

-

Advanced Ceramics: It serves as a precursor in the synthesis of high-performance ceramics like lithium niobate (LiNbO₃), which is used in optical waveguides, piezoelectric sensors, and electro-optic modulators.[3]

-

Nanomaterials: The controlled hydrolysis of this compound allows for the production of mesoporous niobium oxide structures with high surface areas, which are valuable for catalysis and adsorption-based applications such as gas separation and water purification.[3]

-

Bioactive Coatings: Its ability to form stable oxide layers is being explored for creating bioactive coatings on medical implants to enhance bone regeneration and implant stability.[3]

References

An In-depth Technical Guide to the Molecular Structure of Niobium(V) Ethoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium(V) ethoxide, with the chemical formula Nb₂(OC₂H₅)₁₀, is a metalorganic compound that serves as a crucial precursor in the synthesis of niobium-based materials.[1] Its utility in sol-gel processing, chemical vapor deposition (CVD), and atomic layer deposition (ALD) for creating niobium oxide films and other mixed metal oxides makes a thorough understanding of its molecular structure paramount for controlling the properties of the resulting materials.[2] This technical guide provides a comprehensive overview of the molecular structure of this compound, supported by spectroscopic data and detailed experimental protocols for its synthesis and characterization.

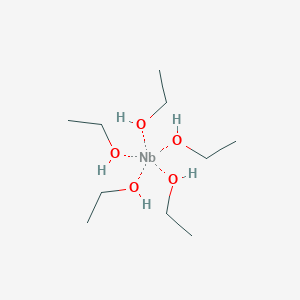

Molecular Structure

This compound, in both solution and the solid state, exists as a dimer with the formula Nb₂(OC₂H₅)₁₀.[1] Metal alkoxides rarely adopt monomeric structures, and this compound is no exception.[1] The dimeric structure is characterized by two niobium atoms, each at the center of an octahedral geometry, sharing a common edge. This bioctahedral arrangement is formed by two bridging ethoxide ligands, with the remaining eight ethoxide groups occupying terminal positions, four on each niobium atom.[1] The formula [(EtO)₄Nb(μ-OEt)]₂ more precisely represents this dimeric structure.[1]

Caption: Dimeric structure of this compound, Nb₂(μ-OEt)₂(OEt)₈.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₀H₂₅NbO₅ (monomer), Nb₂(OC₂H₅)₁₀ (dimer) |

| Molar Mass | 318.21 g/mol (monomer) |

| Appearance | Colorless to orange liquid |

| Density | 1.268 g/mL at 25 °C |

| Melting Point | 5-6 °C |

| Boiling Point | 142 °C at 0.1 mmHg |

| Solubility | Soluble in some organic solvents; reacts with water |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The presence of both terminal and bridging ethoxide ligands gives rise to distinct signals.

| Ligand Type | ¹H Chemical Shift (δ, ppm) | Assignment |

| Terminal Ethoxy | 5.035 (quartet) | -OCH₂- |

| 1.83 (triplet) | -CH₃ | |

| Bridging Ethoxy | 4.82 (broad) | -OCH₂- |

Data obtained from a study on the formation of niobium oxo clusters from this compound.[3]

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy provides insights into the bonding within the this compound molecule. The key vibrational modes are associated with the Nb-O and C-O stretching, as well as vibrations of the ethyl groups. While a complete, assigned spectrum for the ethoxide is not detailed in the literature reviewed, characteristic vibrational frequencies for related niobium oxide and alkoxide species provide a basis for interpretation.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy |

| ν(C-H) | 2860-2970 | FTIR/Raman |

| ν(Nb=O) terminal | ~900-980 | FTIR/Raman |

| ν(Nb-O-Nb) bridge | 579-880 | FTIR/Raman |

| δ(NbO₆) | 222-352 | Raman |

Data compiled from studies on niobium oxides and related species.[4][5][6]

Experimental Protocols

Synthesis of this compound

1. Salt Metathesis Method [1]

This is a common laboratory-scale synthesis.

-

Reaction: 10 NaOEt + Nb₂Cl₁₀ → Nb₂(OC₂H₅)₁₀ + 10 NaCl

-

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of sodium ethoxide (NaOEt) in a dry, aprotic solvent such as ethanol (B145695) or a hydrocarbon.

-

Slowly add a solution of niobium pentachloride (NbCl₅) in the same solvent to the stirred suspension. The reaction is exothermic and should be controlled by cooling.

-

After the addition is complete, continue stirring at room temperature or with gentle heating to ensure the reaction goes to completion.

-

The precipitated sodium chloride (NaCl) is removed by filtration or centrifugation.

-

The solvent is removed from the filtrate under reduced pressure to yield crude this compound.

-

The product can be purified by vacuum distillation.

-

2. Electrochemical Synthesis [7]

An alternative method that avoids the use of halide precursors.

-

Apparatus: An electrochemical cell with a niobium plate as the sacrificial anode and a stainless-steel cathode.

-

Electrolyte: A solution of a conductive additive, such as tetraethylammonium (B1195904) chloride (TEAC), in absolute ethanol.

-

Procedure:

-

Assemble the electrochemical cell with the niobium anode and stainless-steel cathode immersed in the ethanolic electrolyte solution.

-

Apply a constant current between the electrodes. The niobium anode will be consumed, reacting with the ethanol to form this compound.

-

After the electrolysis is complete, the resulting solution is filtered to remove any solid impurities.

-

The this compound is isolated from the solution by vacuum distillation.

-

Characterization Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Due to its moisture sensitivity, this compound must be handled under an inert atmosphere.

-

In a glovebox or using Schlenk techniques, dissolve a small amount of this compound (typically 5-10 mg for ¹H NMR) in a deuterated solvent (e.g., C₆D₆ or CDCl₃) that has been dried over molecular sieves.

-

Transfer the solution to a clean, dry NMR tube.

-

Seal the NMR tube with a tight-fitting cap and wrap with parafilm for extra protection against atmospheric moisture.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a standard NMR spectrometer.

-

Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The chemical shifts should be referenced to the residual solvent peak or an internal standard.

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (for liquid sample):

-

In an inert atmosphere, place a drop of neat this compound between two dry, infrared-transparent salt plates (e.g., KBr or NaCl).

-

Gently press the plates together to form a thin liquid film.

-

Alternatively, for solution-state analysis, use a sealed liquid transmission cell.

-

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates or the solvent-filled cell.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

3. Raman Spectroscopy

-

Sample Preparation:

-

Under an inert atmosphere, place a small amount of liquid this compound into a glass capillary or NMR tube.

-

Seal the container to prevent exposure to air and moisture.

-

-

Data Acquisition:

-

Place the sealed sample in the sample holder of the Raman spectrometer.

-

Excite the sample with a monochromatic laser source.

-

Collect the scattered light and analyze it with a spectrometer to obtain the Raman spectrum. The spectrum is typically plotted as intensity versus Raman shift (cm⁻¹).

-

Logical Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

The molecular structure of this compound is well-established as a bioctahedral dimer, a feature that significantly influences its reactivity and utility as a precursor. Spectroscopic techniques such as NMR and vibrational spectroscopy are indispensable for confirming its structure and purity. The detailed experimental protocols provided herein offer a guide for the synthesis and characterization of this important metalorganic compound, enabling researchers to confidently utilize it in the development of advanced materials.

References

Synthesis of Niobium(V) Ethoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Niobium(V) ethoxide from niobium pentachloride. It includes a detailed experimental protocol, reaction mechanism, characterization data, and safety information, tailored for professionals in research and development.

Introduction

This compound, with the chemical formula Nb₂(OC₂H₅)₁₀, is a colorless, moisture-sensitive liquid that serves as a critical precursor in materials science and catalysis.[1] Its high reactivity and solubility in organic solvents make it an ideal starting material for the sol-gel synthesis of niobium-based materials, such as niobium oxides (Nb₂O₅), which are utilized in electronics, optics, and catalysis.[1] This guide focuses on a common and effective method for its preparation from niobium pentachloride.

Synthesis of this compound

The synthesis of this compound from niobium pentachloride is typically achieved through the reaction with ethanol (B145695) in the presence of a base, such as ammonia (B1221849), to neutralize the hydrogen chloride byproduct. The overall balanced chemical equation for this reaction is:

NbCl₅ + 5 C₂H₅OH + 5 NH₃ → Nb(OC₂H₅)₅ + 5 NH₄Cl

In solution, this compound exists as a dimer, Nb₂(OC₂H₅)₁₀.[1]

Experimental Protocol

This section details a robust protocol for the synthesis of this compound, adapted from established procedures.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (per mole of NbCl₅) | Notes |

| Niobium Pentachloride | NbCl₅ | 270.17 | 1 mole (270.17 g) | High purity, handle under inert atmosphere. |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | 80 moles (3685.6 g) | Must be dry. |

| Anhydrous Ammonia | NH₃ | 17.03 | 5.5 moles (93.67 g) | Can be bubbled as a gas or added as a solution in ethanol. |

| Inert Gas | N₂ or Ar | - | As needed | For maintaining an inert atmosphere. |

Equipment

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a dropping funnel.

-

Low-temperature cooling bath (e.g., cryostat or dry ice/acetone bath).

-

Filtration apparatus (e.g., Schlenk filter or a filter funnel under an inert atmosphere).

-

Vacuum distillation apparatus.

Procedure

-

Preparation of Ammoniacal Ethanol Solution : Under an inert atmosphere of nitrogen or argon, dissolve 5.5 moles of dry ammonia in 80 moles of absolute ethanol in the reaction flask. Cool this solution to -40 °C using a low-temperature bath.

-

Addition of Niobium Pentachloride : While vigorously stirring the ammoniacal ethanol solution, slowly add 1 mole of niobium(V) chloride. The addition should be controlled to maintain the reaction temperature below -30 °C. A suspension will form as the reaction proceeds.

-

Reaction Completion : After the addition is complete, allow the reaction mixture to slowly warm to 5 °C while continuing to stir. Subsequently, cool the suspension back down to -40 °C.

-

Filtration : Filter the cold suspension under an inert atmosphere to remove the precipitated ammonium (B1175870) chloride.

-

Purification : The filtrate, containing the this compound, is then subjected to vacuum distillation. The product is collected at approximately 140 °C and 0.5 mbar.

-

Yield : This process can be expected to yield approximately 80% of the theoretical amount of this compound. The yield can be further improved to around 90% by appropriate handling and reuse of the filter cake.

Diagrams

Chemical Reaction Pathway

Caption: Figure 1: Chemical Reaction for the Synthesis of this compound

Experimental Workflow

Caption: Figure 2: Experimental Workflow for this compound Synthesis

Dimeric Structure of this compound

Caption: Figure 3: Dimeric Structure of this compound

Characterization of this compound

The successful synthesis of this compound can be confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show two main signals corresponding to the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethoxide ligands. Due to the presence of both terminal and bridging ethoxide groups in the dimeric structure, these signals may be complex.

-

¹³C NMR : The carbon NMR spectrum should display signals for the methylene and methyl carbons of the ethoxide groups.

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -O-CH₂ -CH₃ | ~ 3.5 - 4.5 (complex multiplets) | ~ 60 - 70 |

| -O-CH₂-CH₃ | ~ 1.0 - 1.5 (complex multiplets) | ~ 18 - 20 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will be dominated by the vibrational modes of the ethoxide ligands and the Nb-O bonds.

| Wavenumber (cm⁻¹) | Assignment |

| 2850 - 3000 | C-H stretching vibrations of the ethoxide groups. |

| 1350 - 1480 | C-H bending vibrations. |

| 1000 - 1150 | C-O stretching vibrations. |

| 500 - 600 | Nb-O stretching vibrations. |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric vibrations of the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 2850 - 3000 | C-H stretching vibrations. |

| 800 - 900 | C-C stretching vibrations. |

| 500 - 600 | Symmetric Nb-O stretching vibrations. |

Safety Information

-

Niobium(V) chloride : Corrosive and reacts violently with water. It should be handled in a dry, inert atmosphere.

-

Ethanol : Flammable liquid.

-

Ammonia : Toxic and corrosive gas with a pungent odor.

-

This compound : Flammable and moisture-sensitive. It will hydrolyze upon contact with air.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

This guide provides a foundational understanding and a practical protocol for the synthesis of this compound. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before commencing any experimental work.

References

An In-depth Technical Guide to the Physical Properties of Niobium(V) Ethoxide

For Researchers, Scientists, and Drug Development Professionals

Niobium(V) ethoxide, a metalorganic compound, serves as a critical precursor in the synthesis of advanced materials. Its physical and chemical properties are foundational to its utility in various high-technology applications, including the development of biocompatible coatings and materials with potential applications in the pharmaceutical and medical device industries. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of a key experimental workflow.

Core Physical and Chemical Properties

This compound, with the chemical formula Nb₂(OC₂H₅)₁₀, is typically a colorless to yellow liquid at room temperature.[1][2][3][4] It is known by several synonyms, including Niobium ethanolate, Niobium pentaethoxide, and Pentaethoxyniobium.[2][3] Structurally, the molecule exists as a dimer, with two niobium atoms bridged by two ethoxide ligands, resulting in a bioctahedral geometry.[1] This dimeric structure is more accurately represented as [(EtO)₄Nb(μ-OEt)]₂.[1]

The compound is highly reactive and sensitive to moisture, readily hydrolyzing to form niobium oxides.[1][3] This reactivity is harnessed in sol-gel processes to produce niobium-based materials.[2] Thermally, this compound begins to decompose at temperatures above 325–350 °C.[1]

Data Presentation: Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound, compiled from various sources for easy comparison.

| Property | Value | References |

| Chemical Formula | C₁₀H₂₅NbO₅ (monomer), Nb₂(OC₂H₅)₁₀ (dimer) | [1][2][3] |

| Molecular Weight | 318.21 g/mol | [3][5][6] |

| Appearance | Colorless to yellow liquid | [1][2][3][4] |

| Density | 1.258 - 1.268 g/cm³ at 25 °C | [1][2] |

| Melting Point | 5 - 6 °C | [1][2][3][5] |

| Boiling Point | 140 - 142 °C at 0.1 mmHg; 203 °C | [2][5][7] |

| Refractive Index | 1.516 at 20 °C | [5][7] |

| Flash Point | 36 °C (97 °F) | [1][3][7] |

| Solubility | Soluble in some organic solvents; reacts with water | [1][2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis of this compound via Salt Metathesis

This common laboratory-scale synthesis involves the reaction of niobium pentachloride with sodium ethoxide.[1]

Materials:

-

Niobium pentachloride (Nb₂Cl₁₀)

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (B145695)

-

Anhydrous organic solvent (e.g., benzene (B151609) or toluene)

-

Schlenk line and glassware

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

All glassware is rigorously dried and assembled under an inert atmosphere using a Schlenk line to prevent premature hydrolysis of the reactants and product.

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

Niobium pentachloride is dissolved in an anhydrous organic solvent in a separate Schlenk flask.

-

The sodium ethoxide solution is slowly added to the niobium pentachloride solution with constant stirring. The reaction is exothermic and may require cooling to control the reaction rate.

-

The reaction mixture is stirred at room temperature for several hours to ensure complete reaction. The formation of a sodium chloride precipitate is observed.

-

The reaction mixture is filtered under an inert atmosphere to remove the sodium chloride precipitate.

-

The solvent is removed from the filtrate under vacuum to yield crude this compound.

-

The product can be further purified by vacuum distillation.

Chemical Equation: Nb₂Cl₁₀ + 10 NaOEt → Nb₂(OC₂H₅)₁₀ + 10 NaCl[1]

Electrochemical Synthesis of this compound

An alternative method involves the electrochemical dissolution of a niobium anode in ethanol.[8]

Materials:

-

Niobium plate (anode)

-

Stainless steel plate (cathode)

-

Anhydrous ethanol

-

Tetraethylammonium (B1195904) chloride (TEAC) as a conductive additive

-

Electrochemical cell

-

Power supply

Procedure:

-

The electrochemical cell is assembled with the niobium plate as the anode and the stainless steel plate as the cathode, immersed in a solution of anhydrous ethanol containing tetraethylammonium chloride.

-

A constant current is applied across the electrodes, leading to the oxidative dissolution of the niobium anode and the formation of niobium ethoxide in the solution.

-

The reaction is carried out for a specific duration to achieve the desired concentration of the product.

-

The resulting solution is then subjected to vacuum distillation to isolate and purify the this compound.[8]

Characterization Techniques

The identity and purity of the synthesized this compound are confirmed using various spectroscopic methods.

-

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These techniques are used to identify the characteristic vibrational modes of the ethoxide ligands and the Nb-O bonds in the molecule.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to confirm the structure of the ethoxide groups and to check for the presence of any organic impurities.[8]

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This method is used to determine the concentration of metallic impurities, ensuring the high purity of the final product.[8]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the sol-gel process, a key application of this compound for the synthesis of niobium oxide materials. This process is central to creating thin films, nanoparticles, and gels with applications in catalysis, electronics, and bioactive coatings.[9][10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ProChem, Inc. Niobium (V) Ethoxide - High-Purity Precursor for Coatings & Catalysts [prochemonline.com]

- 3. This compound | NbOEt | Nb(OCH2CH3)5 – Ereztech [ereztech.com]

- 4. strem.com [strem.com]

- 5. This compound | [gelest.com]

- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 7. 3236-82-6 CAS MSDS (NIOBIUM ETHOXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. 乙醇铌(V) 99.95% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Solubility of Niobium(V) Ethoxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of niobium(V) ethoxide in organic solvents. Due to its utility as a precursor in materials science, particularly in the sol-gel process for producing niobium oxides, understanding its behavior in various solvents is critical for researchers and professionals in drug development and materials science.[1] This document compiles available solubility data, outlines experimental protocols for its determination, and discusses the key factors influencing its solubility.

Introduction to this compound

This compound, with the chemical formula Nb(OC₂H₅)₅, is a metalorganic compound that exists as a colorless liquid at room temperature.[2] Structurally, it is known to form dimers, with the formula Nb₂(OC₂H₅)₁₀, both in solid state and in solution. This compound is highly reactive and moisture-sensitive, readily hydrolyzing in the presence of water to form niobium oxides. This reactivity is fundamental to its application in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for creating thin films.[1] Its utility is further broadened by its general solubility in organic solvents, which is a key characteristic for its application in various solution-based chemical processes.

Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, qualitative descriptions from chemical suppliers and scientific articles consistently indicate good solubility in common organic solvents. The term "miscible" is often used, suggesting solubility in all proportions.

Below is a table summarizing the available qualitative solubility information for this compound and, for comparative context, quantitative data for a closely related and structurally analogous tantalum compound.

| Solvent | Chemical Formula | This compound Solubility | Temperature (°C) | Source |

| Organic Solvents (General) | N/A | Soluble / Miscible | Ambient | [1][3] |

| Petroleum Ether | Mixture of hydrocarbons | Soluble | Not Specified | [3] |

Analogous Compound Data: Ta(OEt)₄(OCH₂CH₂NEt₂) Solubility

| Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) | Source |

| n-Hexane / Pentane | C₆H₁₄ / C₅H₁₂ | 580 | Not Specified | [4] |

| Ethanol | C₂H₅OH | 800 | Not Specified | [4] |

| Toluene | C₇H₈ | 350 | Not Specified | [4] |

Note: The data for Ta(OEt)₄(OCH₂CH₂NEt₂) is provided as a reference for a similar metal ethoxide. The solubility of this compound may vary.

Factors Influencing Solubility

The solubility of this compound, like other metal alkoxides, is governed by several key factors. Understanding these can aid in solvent selection and the design of experimental procedures.

Caption: Logical diagram of factors affecting this compound solubility.

Experimental Protocol for Solubility Determination

Given the moisture-sensitive nature of this compound, its solubility must be determined under anhydrous conditions using appropriate air-sensitive handling techniques. The following is a general protocol for determining the solubility of this compound in an organic solvent.

Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specified temperature.

Materials:

-

This compound

-

Anhydrous organic solvent (e.g., hexane, toluene, ethanol)

-

Anhydrous sodium sulfate (B86663) (or other suitable drying agent)

-

Schlenk flasks or similar air-sensitive glassware

-

Glovebox or Schlenk line with an inert atmosphere (e.g., nitrogen or argon)

-

Magnetic stirrer and stir bars

-

Syringes and needles (oven-dried)

-

Analytical balance (accurate to at least 0.1 mg)

-

Constant temperature bath

-

Gas-tight filtration apparatus (e.g., cannula with filter)

-

Volumetric flasks and pipettes (oven-dried)

-

Apparatus for solvent removal (e.g., rotary evaporator or vacuum line)

Procedure:

-

Preparation of Materials and Apparatus:

-

All glassware, syringes, needles, and stir bars must be thoroughly dried in an oven at >120 °C overnight and cooled under vacuum or in a desiccator.

-

The organic solvent must be rigorously dried and deoxygenated. This can be achieved by distillation from a suitable drying agent (e.g., sodium/benzophenone for ethers and hydrocarbons, magnesium ethoxide for ethanol) under an inert atmosphere.

-

All manipulations of this compound and anhydrous solvents should be performed in a glovebox or on a Schlenk line under a positive pressure of an inert gas.

-

-

Preparation of a Saturated Solution:

-

In an inert atmosphere, add a known volume of the anhydrous solvent to a Schlenk flask equipped with a magnetic stir bar.

-

Place the flask in a constant temperature bath set to the desired temperature and allow the solvent to equilibrate.

-

While stirring, add small, accurately weighed portions of this compound to the solvent until a persistent excess of the liquid solute is observed, indicating that a saturated solution has been formed.

-

Continue stirring the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.

-

-

Separation of the Saturated Solution from Excess Solute:

-

Allow the excess this compound to settle at the bottom of the flask.

-

Carefully draw a known volume of the clear, saturated supernatant into a pre-weighed, dry, gas-tight syringe using a filter cannula to prevent the transfer of any undissolved solute.

-

-

Determination of Solute Concentration:

-

Transfer the known volume of the saturated solution from the syringe to a pre-weighed, dry Schlenk flask.

-

Determine the mass of the transferred solution by weighing the flask.

-

Carefully remove the solvent under vacuum (using a rotary evaporator or a vacuum line) to leave the non-volatile this compound as a residue.

-

Once the solvent is completely removed, weigh the flask containing the this compound residue.

-

The mass of the dissolved this compound is the difference between the final and initial mass of the flask.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units:

-

g/100 mL: (mass of residue / volume of solution taken) * 100

-

g/100 g solvent: (mass of residue / (mass of solution - mass of residue)) * 100

-

mol/L: (moles of residue / volume of solution taken in L)

-

-

Safety Precautions:

-

This compound is flammable and corrosive. Handle with appropriate personal protective equipment, including gloves and safety glasses.

-

Work in a well-ventilated fume hood.

-

The hydrolysis of this compound with water is exothermic and produces ethanol. Avoid contact with moisture.

-

All procedures involving air-sensitive compounds should be carried out by trained personnel.

Conclusion

This compound is a valuable precursor in materials science and other fields, with its utility being closely linked to its solubility in organic solvents. While quantitative solubility data remains scarce in readily accessible literature, it is well-established that it is soluble in or miscible with a range of common organic solvents. The provided experimental protocol offers a framework for researchers to determine precise solubility data under controlled, anhydrous conditions, which is essential for the reproducible and controlled synthesis of niobium-based materials. Further research to quantify the solubility of this compound in a broader range of solvents would be a valuable contribution to the scientific community.

References

- 1. chembk.com [chembk.com]

- 2. Hafnium(IV) isopropoxide isopropanol adduct, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Hafnium(IV) isopropoxide isopropanol adduct - Epivalence [epivalence.com]

- 4. WO1995026355A1 - Tantalum compounds - Google Patents [patents.google.com]

Niobium(V) ethoxide safety data sheet (SDS)

An In-depth Technical Guide to the Safety of Niobium(V) Ethoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for this compound (CAS No: 3236-82-6), a moisture-sensitive and flammable organometallic compound. Due to the limited availability of direct toxicological data for this compound, this guide also includes information on its hydrolysis products and related niobium compounds to offer a thorough assessment of its potential hazards.

This compound, also known as niobium pentaethoxide, is a precursor for niobium oxide nanoparticles and thin films.[1] It is a colorless to amber liquid that is highly sensitive to moisture and flammable.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₅NbO₅ | [2] |

| Molecular Weight | 318.21 g/mol | [3] |

| Appearance | Amber Liquid | [2] |

| Melting Point | 6 °C / 42.8 °F | [2] |

| Boiling Point | 140 - 142 °C / 284 - 287.6 °F | [2] |

| Flash Point | 36 °C / 96.8 °F | [2] |

| Density | 1.268 g/mL at 25 °C | [1] |

| Water Solubility | Reacts with water | [2] |

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

Toxicological Data

Table 3: Acute Toxicity Data of Related Compounds

| Substance | CAS No. | Route | Species | LD50/LC50 | Reference |

| Niobium(V) oxide | 1313-96-8 | Oral | Rat | > 2000 mg/kg | [7] |

| Niobium(V) oxide | 1313-96-8 | Inhalation | Rat | 5450 mg/m³ (4 h) | [7] |

| Ethanol | 64-17-5 | Oral | Rat | 7060 mg/kg | [6] |

| Ethanol | 64-17-5 | Inhalation | Rat | 124.7 mg/L (4 h) | [6] |

Chronic exposure to ethanol, a hydrolysis product, is known to have effects on the central nervous system.[6]

Experimental Protocols for Safe Handling

This compound is air and moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glove box techniques.

General Precautions

-

Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood.[6] Ensure that eyewash stations and safety showers are readily accessible.[6] Use explosion-proof electrical and lighting equipment.[2]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and a face shield.[8]

-

Skin Protection : Wear flame-retardant lab coats and chemical-resistant gloves (e.g., neoprene or nitrile rubber).[6]

-

Respiratory Protection : If working outside of a fume hood or glove box, use a NIOSH-approved respirator with an organic vapor cartridge.[6]

-

-

Handling : Avoid contact with skin, eyes, and clothing.[6] Do not breathe vapors or mists.[6] Use only non-sparking tools.[2] Ground all containers and transfer lines to prevent static discharge.[6]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][6] Store under an inert atmosphere.[2] Incompatible materials to avoid include moist air, water, and oxidizing agents.[6]

Disposal

Dispose of waste in accordance with local, state, and federal regulations. As a flammable and corrosive material, it requires specialized disposal procedures.[8]

Visualized Workflows and Relationships

Safe Handling Workflow

The following diagram outlines the general workflow for safely handling this compound in a research laboratory setting.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. PHARMACOLOGY AND TOXICOLOGY OF NIOBIUM CHLORIDE (Technical Report) | OSTI.GOV [osti.gov]

- 6. gelest.com [gelest.com]

- 7. fishersci.com [fishersci.com]

- 8. Inhalation toxicity of niobium - Fraunhofer ITEM [item.fraunhofer.de]

A Deep Dive into the Hydrolysis and Condensation of Niobium(V) Ethoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sol-gel synthesis of niobium oxides from the precursor Niobium(V) ethoxide, with a focus on the fundamental hydrolysis and condensation reactions. The sol-gel process is a versatile "wet chemical" method that allows for the synthesis of high-purity niobium oxide nanomaterials with controlled particle size, porosity, and crystalline structure at relatively low temperatures.[1][2] This guide details the reaction mechanisms, influencing factors, and experimental protocols, presenting quantitative data in accessible formats to aid researchers in the tailored synthesis of niobia materials for a range of applications, including catalysis and biomedical devices.

The Precursor: this compound

This compound, with the chemical formula Nb₂(OC₂H₅)₁₀, is a colorless, moisture-sensitive liquid commonly used as a precursor in the sol-gel synthesis of niobium pentoxide (Nb₂O₅).[3] In solution, it exists as a dimer, with two niobium atoms bridged by two ethoxide groups, forming a bioctahedral structure represented as [(EtO)₄Nb(μ-OEt)]₂.[3] This dimeric nature is a key factor in its reactivity during the sol-gel process.

The Sol-Gel Process: From Alkoxide to Oxide

The transformation of this compound into niobium oxide via the sol-gel route is a multi-step process that can be broadly categorized into hydrolysis and condensation, followed by aging and thermal treatment.[4] The overall simplified reaction is:

Nb₂(OC₂H₅)₁₀ + 5H₂O → Nb₂O₅ + 10C₂H₅OH[3]

Reaction Mechanisms

The conversion of the niobium ethoxide precursor to a niobium oxide network proceeds through a series of intricate and competing reactions. The fundamental steps are the hydrolysis of the ethoxide ligands and the subsequent condensation of the partially hydrolyzed intermediates.

Hydrolysis: The process is initiated by the addition of water, which leads to the nucleophilic substitution of ethoxide (-OC₂H₅) groups with hydroxyl (-OH) groups. This reaction can be represented as:

Nb(OR)₅ + xH₂O ⇌ Nb(OR)₅₋ₓ(OH)ₓ + xROH (where R = C₂H₅)

The extent of hydrolysis, represented by 'x', is a critical parameter that dictates the subsequent condensation pathways and the final properties of the material.

Condensation: Following hydrolysis, the partially hydrolyzed niobium species undergo condensation to form niobium-oxygen-niobium (Nb-O-Nb) bridges, leading to the formation of a three-dimensional oxide network. This occurs through two primary mechanisms:

-

Olation: This process involves the reaction between a hydroxyl group and a protonated hydroxyl group on adjacent niobium centers, resulting in the formation of a hydroxyl-bridged dimer and the elimination of a water molecule.

-

Oxolation: This involves the condensation of two hydroxyl groups to form an oxo bridge (Nb-O-Nb) and a water molecule, or the reaction between a hydroxyl group and an alkoxide group to form an oxo bridge and an alcohol molecule.

These condensation reactions lead to the formation of a colloidal suspension, or "sol," which, upon further condensation, forms a continuous solid network encapsulating the solvent, known as a "gel."[4]

The following diagram illustrates the key stages of the sol-gel process:

Factors Influencing the Hydrolysis and Condensation

The kinetics of hydrolysis and condensation, and consequently the properties of the final niobium oxide material, are highly sensitive to several experimental parameters. Careful control of these factors is crucial for achieving desired material characteristics.

Water-to-Alkoxide Ratio (h)

The molar ratio of water to niobium ethoxide is a primary determinant of the hydrolysis rate. A higher water concentration generally leads to a faster hydrolysis rate, which can result in the rapid formation of large, aggregated particles. Conversely, a lower water-to-alkoxide ratio allows for more controlled, stepwise hydrolysis and condensation, often leading to smaller, more uniform nanoparticles.

Catalysts (pH)

The pH of the reaction medium significantly influences the rates of both hydrolysis and condensation.

-

Base Catalysis (e.g., Ammonia): In basic conditions, the hydrolysis reaction is typically slower, while the condensation reaction is accelerated. This often leads to the formation of dense, spherical particles. Ammonia is a commonly used base catalyst in the sol-gel synthesis of niobia.[5]

-

Acid Catalysis: Under acidic conditions, the hydrolysis reaction is generally faster, and the condensation is slower. This can result in the formation of more linear, polymer-like chains and, consequently, a more porous gel network.

Solvent

The choice of solvent, typically an alcohol like ethanol (B145695), plays a role in the solubility of the precursor and the intermediates, as well as in controlling the reaction kinetics. The solvent can also participate in esterification and alcoholysis side reactions.

Temperature

The reaction temperature affects the rates of hydrolysis and condensation. Higher temperatures generally increase the reaction rates, which can lead to faster gelation times and potentially affect the final morphology and crystallinity of the material.

The interplay of these factors determines the final properties of the niobium oxide, as depicted in the following logical diagram:

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of niobium oxide nanoparticles using the sol-gel method with this compound as the precursor.

Materials and Equipment

-

This compound (Nb(OC₂H₅)₅, 99.9%+)

-

Absolute Ethanol (C₂H₅OH, anhydrous)

-

Ammonium (B1175870) Hydroxide (B78521) (NH₄OH, 28-30%)

-

Deionized Water

-

Beakers, magnetic stir bars, and stir plate

-

Syringes or pipettes for precise liquid addition

-

Centrifuge and centrifuge tubes

-

Drying oven

-

Tube furnace for calcination

Synthesis of Niobium Oxide Nanoparticles (Base-Catalyzed)

This protocol is adapted from the work of Raba et al. and is suitable for producing amorphous niobic acid, which can be subsequently calcined to obtain crystalline Nb₂O₅.[6]

-

Precursor Solution Preparation: In a clean, dry beaker, dissolve a specific amount of this compound in absolute ethanol with vigorous stirring. A typical concentration is 5g of Nb(OC₂H₅)₅ in 90ml of ethanol.[7]

-

Hydrolysis and Precipitation: To the stirred precursor solution, rapidly add a specific volume of ammonium hydroxide solution (e.g., 5ml of 30% NH₄OH).[7] The addition of the basic solution will induce rapid hydrolysis and condensation, leading to the formation of a white precipitate of hydrated niobium oxide (niobic acid).

-

Aging: Allow the resulting suspension to age under continuous stirring for a specified period, typically 1-2 hours, to ensure the completion of the reaction.

-

Washing: Separate the precipitate from the solution by centrifugation. Discard the supernatant and re-disperse the solid in absolute ethanol. Repeat the centrifugation and washing steps several times to remove unreacted precursors and by-products.

-

Drying: Dry the washed precipitate in an oven at a temperature of 80-100 °C for 12-24 hours to obtain an amorphous niobic acid powder.

-

Calcination: To obtain crystalline Nb₂O₅, calcine the dried powder in a tube furnace under an air atmosphere. The final crystalline phase is dependent on the calcination temperature and duration.

Quantitative Data Summary

The following tables summarize the quantitative data on the influence of synthesis parameters on the properties of the resulting niobium oxide materials, as reported in the literature.

Table 1: Effect of Calcination Temperature on Crystalline Phase and Crystallite Size

| Synthesis Method | Catalyst | Calcination Temperature (°C) | Crystalline Phase | Average Crystallite Size (nm) | Reference |

| Sol-Gel | NH₄OH | 500 | Amorphous / TT-Nb₂O₅ (pseudohexagonal) | - | [7] |

| Sol-Gel | NH₄OH | 650 | T-Nb₂O₅ (orthorhombic) | ~25-55 | [7] |

| Sol-Gel | NH₄OH | 750 | T-Nb₂O₅ (orthorhombic) | ~45-65 | [7] |

| Pechini | NH₄OH | 650 | Hexagonal | ~71 | [8] |

| Sol-Gel | NH₄OH | 650 | Orthorhombic | ~733 | [8] |

Table 2: Influence of Synthesis Parameters on Particle Size

| Precursor | Precipitating Agent | Solvent | Temperature | Particle Size (nm) | Reference |

| Ammonium niobate oxalate (B1200264) complex | NH₄OH (aqueous) | Water | Room Temperature | ~4 | [1] |

| Ammonium niobate oxalate complex | NH₄OH (ethanolic) | Ethanol/Water | Room Temperature | 20-50 | [1] |

Table 3: Optical Band Gap of Niobium Oxide

| Synthesis Method | Calcination Temperature (°C) | Band Gap (eV) | Reference |

| Pechini | 500 | 3.40 | [7] |

| Pechini | 650 | 3.32 | [7] |

| Pechini | 750 | 3.32 | [7] |

Conclusion

The hydrolysis and condensation of this compound provide a versatile and controllable route for the synthesis of advanced niobium oxide materials. By carefully manipulating key synthesis parameters such as the water-to-alkoxide ratio, pH, solvent, and thermal treatment, researchers can tailor the particle size, crystalline phase, and porosity of the resulting niobia. This level of control is essential for optimizing the performance of these materials in a wide array of applications, from heterogeneous catalysis to the development of novel drug delivery systems and biocompatible coatings. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for the rational design and synthesis of functional niobium oxide nanomaterials.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. yanglonggroup.com [yanglonggroup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. mdpi.com [mdpi.com]

Niobium(V) Ethoxide as a Precursor for High-Purity Niobium Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of niobium oxide (Nb₂O₅) utilizing niobium(V) ethoxide as a precursor, with a particular focus on the sol-gel method. It details experimental protocols, summarizes key quantitative data, and explores the application of the resulting nanomaterials in advanced sectors, including drug delivery.

Introduction to Niobium Oxide and its Precursor

Niobium pentoxide (Nb₂O₅) is a transition metal oxide that has garnered significant attention for its diverse applications in catalysis, electrochromic devices, and biomedical fields.[1] Its unique properties, such as high chemical stability, biocompatibility, and a high refractive index, make it a material of interest for advanced applications.[1][2] Among the various synthesis routes, the sol-gel process using this compound (Nb(OC₂H₅)₅) as a precursor is a widely adopted method for producing high-purity, homogenous niobium oxide nanoparticles with controlled morphology.[1]

This compound is a metalorganic compound that readily undergoes hydrolysis and condensation reactions, which are the foundational steps of the sol-gel process.[1] Its chemical formula is C₁₀H₂₅NbO₅, and it exists as a dimer, Nb₂(OC₂H₅)₁₀. It is a colorless liquid that is soluble in organic solvents but reacts with water, making it an ideal precursor for aqueous and non-aqueous sol-gel synthesis.

Synthesis of Niobium Oxide via Sol-Gel Process

The sol-gel synthesis of niobium oxide from this compound is a versatile method that allows for the control of particle size, crystallinity, and surface properties through the careful manipulation of reaction parameters. The process generally involves the hydrolysis of the niobium ethoxide precursor, followed by the condensation of the hydrolyzed species to form a sol, which then evolves into a gel. Subsequent drying and calcination of the gel yield the final niobium oxide material.

The fundamental reactions in the sol-gel process can be summarized as:

-

Hydrolysis: Nb(OC₂H₅)₅ + H₂O → Nb(OC₂H₅)₄(OH) + C₂H₅OH

-

Condensation (Oxolation): 2 Nb(OC₂H₅)₄(OH) → (C₂H₅)₄(OH)Nb-O-Nb(OH)(OC₂H₅)₄ + H₂O

-

Condensation (Alcoxolation): Nb(OC₂H₅)₄(OH) + Nb(OC₂H₅)₅ → (C₂H₅)₄(OH)Nb-O-Nb(OC₂H₅)₅ + C₂H₅OH

Experimental Protocols

Detailed methodologies for the synthesis of niobium oxide are crucial for reproducibility and for tailoring the material properties for specific applications. Below are examples of experimental protocols derived from scientific literature.

Protocol 1: Basic Sol-Gel Synthesis

This protocol describes a straightforward sol-gel synthesis of niobium oxide nanoparticles.

-

Preparation of the Precursor Solution: 5g of this compound (99.999% purity) is dissolved in 90ml of absolute ethanol (B145695) with vigorous stirring.

-

Hydrolysis and Precipitation: To the stirred solution, 5ml of ammonia (B1221849) hydroxide (B78521) (30%) is added to induce hydrolysis and precipitation.

-

Aging: The resulting suspension is aged for a specific period (e.g., 24 hours) to allow for the completion of the condensation reactions.

-

Washing and Drying: The precipitate is then washed multiple times with ethanol to remove unreacted precursors and byproducts, followed by drying in an oven at a temperature of around 80-100°C.

-

Calcination: The dried powder is calcined in a furnace at temperatures ranging from 500°C to 750°C for 2 hours to obtain crystalline niobium oxide.

Protocol 2: Sol-Gel Synthesis with Controlled Hydrolysis

This protocol modifies the hydrolysis step for potentially different particle characteristics.

-

Preparation of the Precursor Solution: 5g of this compound is dissolved in 94ml of absolute ethanol under vigorous stirring.

-

Controlled Hydrolysis: 1ml of distilled water is added to the solution to initiate a more controlled hydrolysis process.

-

Gelation and Aging: The solution is stirred until a gel is formed, and then aged for 24 hours.

-

Drying and Calcination: The gel is dried and then calcined at temperatures between 500°C and 750°C for 2 hours.

Experimental Workflow Diagram

The following diagram illustrates the general workflow of the sol-gel synthesis of niobium oxide from this compound.

Caption: General workflow for the sol-gel synthesis of niobium oxide.

Characterization and Properties of Niobium Oxide

The properties of the synthesized niobium oxide are highly dependent on the synthesis parameters, particularly the calcination temperature. Various characterization techniques are employed to analyze the structure, morphology, and other properties of the material.

Crystalline Phases

Heat treatment of the initially amorphous niobium oxide powder leads to the formation of different crystalline phases. The typical phase transformation sequence is:

-

Amorphous: As-synthesized powder, without a defined crystal structure.

-

TT-Nb₂O₅ (pseudohexagonal): Forms at lower calcination temperatures, typically around 500°C.

-

T-Nb₂O₅ (orthorhombic): Appears at higher temperatures, generally between 600°C and 800°C.

-

H-Nb₂O₅ (monoclinic): The most stable phase, forming at temperatures above 1000°C.

Quantitative Data Summary

The following tables summarize key quantitative data for niobium oxide synthesized from this compound under different conditions.

Table 1: Influence of Calcination Temperature on Niobium Oxide Properties

| Calcination Temperature (°C) | Crystalline Phase | Crystallite Size (nm) | Surface Area (m²/g) | Band Gap (eV) |

| 500 | TT-Nb₂O₅ | ~20 | 20 | 3.32 - 3.40 |

| 650 | T-Nb₂O₅ | 25 - 65 | - | 3.32 - 3.37 |

| 750 | T-Nb₂O₅ | 25 - 65 | - | 3.32 - 3.37 |

Data compiled from multiple sources.

Table 2: Properties of this compound Precursor

| Property | Value |

| Chemical Formula | C₁₀H₂₅NbO₅ |

| Molar Mass | 318.21 g/mol |

| Appearance | Colorless liquid |

| Density | 1.258 g/cm³ |

| Melting Point | 5 °C |

| Boiling Point | 154 °C |

Applications in Drug Development

The excellent biocompatibility and chemical stability of niobium oxide nanoparticles make them promising candidates for applications in the biomedical field, particularly in drug delivery.[1] Their high surface area allows for the loading of therapeutic agents, and their surfaces can be functionalized for targeted delivery to specific cells or tissues.

Targeted Drug Delivery Workflow

The following diagram illustrates a logical workflow for a targeted drug delivery system based on functionalized niobium oxide nanoparticles. This system is designed for enhanced cellular uptake and controlled release of a therapeutic agent.

Caption: Logical workflow for targeted drug delivery using functionalized Nb₂O₅ nanoparticles.

This workflow demonstrates how a niobium oxide nanoparticle can be engineered to carry a drug, recognize and bind to a cancer cell via a targeting ligand, be internalized by the cell through endocytosis, and then release its therapeutic payload in the acidic environment of the lysosome.

Conclusion

This compound is a highly effective precursor for the synthesis of niobium oxide materials with tunable properties. The sol-gel method, in particular, offers a robust and controllable route to produce high-purity Nb₂O₅ nanoparticles. The resulting materials exhibit properties that are highly dependent on the synthesis and post-processing conditions, especially calcination temperature. The excellent biocompatibility and functionalization potential of niobium oxide nanoparticles open up promising avenues for their use in advanced biomedical applications, including the development of sophisticated drug delivery systems. Further research into the surface modification and in vivo behavior of these nanoparticles will be crucial for their translation into clinical practice.

References

Methodological & Application

Sol-Gel Synthesis of Niobium Pentoxide (Nb2O5) Nanoparticles using Niobium(V) Ethoxide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of niobium pentoxide (Nb2O5) nanoparticles via a sol-gel method using Niobium(V) ethoxide as the precursor. This method offers a versatile and cost-effective route to produce high-purity Nb2O5 with controlled physicochemical properties. The resulting nanoparticles have significant potential in various research and development applications, including catalysis, photocatalysis, biomedical coatings, and as components in drug delivery systems.[1][2]

Overview of the Sol-Gel Process

The sol-gel synthesis of Nb2O5 from this compound involves two primary chemical reactions: hydrolysis and condensation.[2] Initially, the this compound precursor undergoes hydrolysis in the presence of water to form niobium hydroxide (B78521) species. Subsequently, these species undergo condensation to form a three-dimensional network of Nb-O-Nb bonds, resulting in a "sol" (a colloidal suspension of solid particles in a liquid). With further processing, including aging and drying, the sol transforms into a "gel," a solid macromolecule immersed in a solvent. Finally, calcination of the gel at elevated temperatures removes organic residues and induces crystallization, yielding the desired Nb2O5 nanoparticles. The overall simplified reaction can be described as:

Nb₂(OC₂H₅)₁₀ + 5 H₂O → Nb₂O₅ + 10 C₂H₅OH[3]

Experimental Protocol

This protocol outlines a general procedure for the sol-gel synthesis of Nb2O5 nanoparticles. Researchers may need to optimize specific parameters, such as precursor concentration, hydrolysis rate, and calcination temperature, to achieve desired material characteristics.[4]

2.1. Materials and Reagents

-

This compound (Nb(OC₂H₅)₅, 99.9%)

-

Absolute Ethanol (B145695) (C₂H₅OH, ≥99.5%)

-

Deionized Water (H₂O)

-

Ammonia (B1221849) solution (NH₄OH, 28-30%) or another suitable catalyst

2.2. Synthesis Procedure

-

Preparation of the Niobium Precursor Solution: In a controlled atmosphere (e.g., a glovebox) to prevent premature hydrolysis, dissolve a specific amount of this compound in absolute ethanol. A typical concentration involves adding 5g of Nb(OC₂H₅)₅ to 90ml of absolute ethanol.[5][6] Stir the solution vigorously until the precursor is completely dissolved.

-

Hydrolysis: Slowly add a mixture of deionized water and ethanol to the precursor solution while maintaining vigorous stirring. The rate of addition is crucial to control the hydrolysis and subsequent particle size. For rapid hydrolysis, a concentrated ammonia solution can be added.[7][8] For instance, 5ml of ammonia hydroxide can be added to the precipitation system.[5][6]

-

Gelation and Aging: Continue stirring the solution until a gel is formed. The time required for gelation can vary depending on the specific reaction conditions. Allow the gel to age for a period, typically 24 hours, at room temperature. This aging step allows for the completion of condensation reactions and strengthens the gel network.

-

Drying: Dry the aged gel to remove the solvent. This can be accomplished by heating in an oven at a temperature around 100°C for several hours.

-

Calcination: Calcine the dried powder in a furnace at a specific temperature to induce crystallization and remove any remaining organic residues. The calcination temperature significantly influences the crystalline phase and particle size of the final Nb2O5 product.[5][6] Common calcination temperatures range from 500°C to 750°C.[5][6]

2.3. Experimental Workflow Diagram

Caption: Workflow for the sol-gel synthesis of Nb2O5 nanoparticles.

Data Presentation: Physicochemical Properties

The properties of the synthesized Nb2O5 nanoparticles are highly dependent on the synthesis parameters. The following table summarizes typical data obtained from the characterization of Nb2O5 prepared by the sol-gel method.

| Parameter | Value | Synthesis Conditions | Reference |

| Crystalline Phase | Amorphous, TT-Nb2O5 (pseudohexagonal), T-Nb2O5 (orthorhombic) | Dependent on calcination temperature (Amorphous < 500°C, TT-phase at 500°C, T-phase at ≥ 650°C) | [5][6][8] |

| Crystallite Size | 25 - 65 nm | Calcination at 750°C | [5][6] |

| Particle Size | 20 - 42 nm | Modified sol-gel method | [9][10] |

| Surface Area (BET) | 55 - 65 m²/g | Calcination at 500°C | [11] |

| Band Gap Energy | 3.32 - 3.37 eV | Calcination at 750°C | [6] |

Applications in Research and Drug Development

Nb2O5 nanoparticles synthesized via the sol-gel method exhibit unique properties that make them attractive for a range of applications.

4.1. Photocatalysis

Nb2O5 is a semiconductor with photocatalytic activity, making it useful for the degradation of organic pollutants.[2][9] Its performance can be tuned by controlling the crystalline phase and surface area.[12] For instance, Nb2O5 has been shown to be effective in the photodegradation of dyes like Methylene Blue and Rhodamine B.[9][12]

4.2. Biomedical Applications

The biocompatibility and chemical stability of Nb2O5 make it a promising material for biomedical applications.[1] It can be used as a coating for medical implants to improve corrosion resistance and biocompatibility.[13] Furthermore, the high surface area of Nb2O5 nanoparticles makes them potential candidates for drug delivery systems, where they can be functionalized to carry and release therapeutic agents in a controlled manner.[1]

4.3. Catalysis

Niobium pentoxide is known for its acidic properties, which makes it a solid acid catalyst for various organic reactions. The high surface area and porous nature of sol-gel derived Nb2O5 enhance its catalytic efficiency.

4.4. Signaling Pathway Visualization (Illustrative)

The following diagram illustrates a hypothetical signaling pathway that could be influenced by drug-loaded Nb2O5 nanoparticles targeting cancer cells.

Caption: Hypothetical drug delivery and action pathway.

Conclusion

The sol-gel synthesis using this compound is a robust method for producing Nb2O5 nanoparticles with tunable properties. These materials hold significant promise for advancing research in catalysis, environmental remediation, and biomedicine, including the development of novel drug delivery platforms. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this versatile nanomaterial.

References

- 1. A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iomt.bas.bg [iomt.bas.bg]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. easpublisher.com [easpublisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Phase-Dependent Photocatalytic Activity of Nb2O5 Nanomaterials for Rhodamine B Degradation: The Role of Surface Chemistry and Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biocompatible Nb2O5 thin films prepared by means of the sol-gel process - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Atomic Layer Deposition of Niobium(V) Oxide Thin Films using Niobium(V) Ethoxide

Audience: Researchers, scientists, and professionals in materials science, semiconductor manufacturing, and drug development.

Introduction: Niobium(V) oxide (Nb₂O₅) is a highly sought-after material for a variety of advanced applications, including high-k dielectric layers in microelectronics, optical coatings, gas sensors, and catalysts, owing to its high refractive index, excellent chemical stability, and wide bandgap.[1][2][3] Atomic Layer Deposition (ALD) is a superior thin-film deposition technique that enables the growth of highly conformal, uniform, and pinhole-free films with precise, atomic-level thickness control.[4][5]

This application note details the use of Niobium(V) ethoxide (Nb(OC₂H₅)₅) as a metal-organic precursor for the ALD of high-quality Nb₂O₅ thin films. This compound is a liquid precursor with good volatility, making it well-suited for vapor deposition techniques like ALD.

Precursor Specifications: this compound

This compound is a colorless liquid that readily hydrolyzes and is typically supplied in deposition-ready stainless-steel cylinders.[6] In solution, it often exists as a dimer, Nb₂(OEt)₁₀.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₂₅NbO₅ (monomer) | [6] |

| Linear Formula | Nb(OCH₂CH₃)₅ | |

| CAS Number | 3236-82-6 | [6] |

| Molecular Weight | 318.21 g/mol | [6] |

| Appearance | Colorless liquid | [6] |

| Density | 1.268 g/mL at 25 °C | |

| Boiling Point | 142 °C at 0.1 mmHg | |

| Melting Point | 5-6 °C | [6] |

| Thermal Decomposition | Begins >325-350 °C | [6] |

Part 1: ALD Process and Reaction Mechanism

The ALD of Nb₂O₅ using this compound and water is a binary process based on sequential, self-limiting surface reactions. The overall simplified reaction is:

Nb₂(OC₂H₅)₁₀ + 5 H₂O → Nb₂O₅ + 10 C₂H₅OH[6]

The process is divided into a four-step cycle that is repeated to achieve the desired film thickness. In-situ studies have shown that during the Nb(OEt)₅ pulse, approximately one of the five ethoxide ligands is released, with the remaining four being released during the water pulse.[7][8] The primary gaseous byproduct is ethanol (B145695).[7][8]

Part 2: Experimental Protocols

This section provides a general protocol for the deposition of Nb₂O₅ thin films. Parameters should be optimized for the specific ALD reactor and substrate being used.

Protocol 1: Substrate Preparation

-

Select a suitable substrate (e.g., Si wafer, glass, ITO-coated PET).

-

Clean the substrate to remove organic and particulate contamination. For silicon wafers, a standard RCA clean or a simplified piranha etch followed by a deionized (DI) water rinse and nitrogen drying is recommended.

-

For hydroxyl (-OH) group termination, which facilitates initial precursor reaction, a final dip in DI water or a brief UV-Ozone treatment can be performed before loading into the reactor.

Protocol 2: ALD Process Parameters

-

Load the prepared substrate into the ALD reactor chamber.

-

Heat the substrate to the desired deposition temperature. The ALD window for this process is typically between 230 °C and 350 °C to ensure good reactivity while avoiding precursor decomposition.[7][8]

-

Heat the this compound precursor cylinder. A source temperature of 80-100 °C is often sufficient to achieve adequate vapor pressure.

-

Heat all ALD delivery lines to a temperature 10-20 °C higher than the precursor source to prevent condensation.

-

Execute the ALD recipe by cycling through the precursor and co-reactant pulses as detailed in the table below.

Typical ALD Deposition Parameters

| Parameter | Recommended Range | Notes |

| Substrate Temperature | 230 - 350 °C | Temperatures below this range may result in slow surface reactions, while temperatures above 350 °C risk thermal decomposition of the precursor.[7][8] |

| Nb(OEt)₅ Source Temp. | 80 - 100 °C | Adjust to achieve a stable vapor pressure suitable for the specific ALD system. |

| Nb(OEt)₅ Pulse Time | 0.5 - 2.0 s | Should be long enough to achieve surface saturation. This is a key parameter for optimization. |

| H₂O Pulse Time | 0.1 - 1.0 s | Water is highly reactive; shorter pulses are often sufficient for saturation. |

| Purge Time (N₂ or Ar) | 5 - 20 s | Must be sufficient to completely remove unreacted precursors and byproducts to prevent CVD-like growth. |

| Growth per Cycle (GPC) | ~0.3 Å/cycle | This is an expected value; actual GPC should be determined experimentally.[9] |

| Chamber Pressure | 1.33 Pa - 100 kPa | Dependent on the specific ALD reactor design (e.g., thermal vs. plasma-enhanced).[10][11] |

Part 3: Expected Results and Film Characterization

The resulting Nb₂O₅ films are expected to be amorphous as-deposited, highly uniform, and smooth.[8][12] Post-deposition annealing can be used to crystallize the films into various phases, such as orthorhombic or monoclinic, which alters their properties.[12][13]

Typical Properties of ALD-Grown Nb₂O₅ Films

| Property | Typical Value | Characterization Method | Reference |

| Composition | Stoichiometric Nb₂O₅ (Nb⁵⁺) | X-ray Photoelectron Spectroscopy (XPS) | [1][3] |

| Structure (As-Deposited) | Amorphous | X-ray Diffraction (XRD) | [8][12][13] |

| Refractive Index (@ 633 nm) | 2.2 - 2.4 | Spectroscopic Ellipsometry (SE) | [8][14] |

| Optical Band Gap | 4.1 - 4.4 eV | UV-Vis Spectroscopy, SE | [12][14] |

| Mass Density | 3.9 - 4.5 g/cm³ | X-ray Reflectivity (XRR) | [14] |

| Surface Roughness (RMS) | < 1.5 nm | Atomic Force Microscopy (AFM) | [13][14] |

Part 4: Workflow and Safety

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from substrate preparation to final film analysis.

Safety Precautions

-

This compound is flammable and corrosive.[6] Handle the precursor cylinder and perform maintenance in accordance with safety data sheet (SDS) guidelines and standard laboratory procedures.

-

The precursor hydrolyzes readily upon contact with moisture to form ethanol and niobium oxides.[6] Ensure all ALD lines are free of leaks and properly purged with inert gas.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling the precursor or working with the deposition system.

References

- 1. svc.org [svc.org]

- 2. chalcogen.ro [chalcogen.ro]

- 3. 2024.sci-hub.ru [2024.sci-hub.ru]

- 4. US20120219824A1 - Atomic layer deposition of super-conducting niobium silicide - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pure.tue.nl [pure.tue.nl]